Cas no 45867-06-9 (2,5-dimethylbenzene-1-sulfinic acid)

2,5-dimethylbenzene-1-sulfinic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfinic acid, 2,5-dimethyl-
- 2,5-dimethylbenzene-1-sulfinic acid
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- MDL: MFCD21880473
- Inchi: 1S/C8H10O2S/c1-6-3-4-7(2)8(5-6)11(9)10/h3-5H,1-2H3,(H,9,10)
- InChI Key: BRGJSFYUDBMQEM-UHFFFAOYSA-N
- SMILES: C1(S(O)=O)=CC(C)=CC=C1C
2,5-dimethylbenzene-1-sulfinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261043-1.0g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 1.0g |
$212.0 | 2023-03-01 | ||
Enamine | EN300-261043-5.0g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 5.0g |
$618.0 | 2023-03-01 | ||
Enamine | EN300-261043-10.0g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 10.0g |
$917.0 | 2023-03-01 | ||
Enamine | EN300-261043-2.5g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 2.5g |
$418.0 | 2023-09-14 | ||
Enamine | EN300-261043-0.25g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 0.25g |
$196.0 | 2023-09-14 | ||
Enamine | EN300-261043-5g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 5g |
$618.0 | 2023-09-14 | ||
Enamine | EN300-261043-1g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 1g |
$212.0 | 2023-09-14 | ||
Enamine | EN300-261043-0.05g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 0.05g |
$178.0 | 2023-09-14 | ||
Enamine | EN300-261043-0.5g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 0.5g |
$204.0 | 2023-09-14 | ||
Enamine | EN300-261043-0.1g |
2,5-dimethylbenzene-1-sulfinic acid |
45867-06-9 | 0.1g |
$187.0 | 2023-09-14 |
2,5-dimethylbenzene-1-sulfinic acid Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 2,5-dimethylbenzene-1-sulfinic acid
Introduction to 2,5-dimethylbenzene-1-sulfinic acid (CAS No. 45867-06-9)
2,5-dimethylbenzene-1-sulfinic acid, identified by the Chemical Abstracts Service (CAS) number 45867-06-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonic acid derivative of dimethylbenzene exhibits unique structural and functional properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The compound's molecular structure, characterized by two methyl substituents at the 2- and 5-positions of the benzene ring with a sulfinic acid group at the 1-position, contributes to its distinct reactivity and solubility characteristics.
The synthesis and characterization of 2,5-dimethylbenzene-1-sulfinic acid have been extensively studied due to its utility in medicinal chemistry. The sulfinic acid moiety (-SO₂H) imparts strong acidic properties, enabling its use as a coupling agent or a precursor in the preparation of more complex sulfonamide derivatives. These derivatives are widely explored for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Recent advancements in synthetic methodologies have improved the efficiency of producing 2,5-dimethylbenzene-1-sulfinic acid, allowing for larger-scale preparations that meet the demands of industrial and academic research.
In recent years, researchers have focused on leveraging the structural features of 2,5-dimethylbenzene-1-sulfinic acid to develop novel therapeutic agents. For instance, studies have demonstrated its role in designing sulfonamide-based inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The compound's ability to act as a chelating agent has also been exploited in coordination chemistry, where it serves as a ligand for metal ions used in catalytic processes. The growing interest in green chemistry has further motivated investigations into sustainable synthetic routes for 2,5-dimethylbenzene-1-sulfinic acid, emphasizing minimal waste generation and energy efficiency.
The physicochemical properties of 2,5-dimethylbenzene-1-sulfinic acid make it particularly useful in drug formulation and delivery systems. Its solubility in polar solvents allows for easy incorporation into liquid formulations, while its stability under various conditions ensures compatibility with multiple storage and transportation methods. Additionally, the compound's reactivity with other functional groups enables the creation of conjugates that enhance bioavailability or target specific tissues within the body. These attributes have positioned 2,5-dimethylbenzene-1-sulfinic acid as a cornerstone in the development of next-generation pharmaceuticals.
From an industrial perspective, the demand for high-purity 2,5-dimethylbenzene-1-sulfinic acid has driven innovations in purification techniques such as recrystallization and chromatography. These methods ensure that the final product meets stringent quality standards required for pharmaceutical applications. Furthermore, advancements in computational chemistry have facilitated virtual screening of derivatives based on 2,5-dimethylbenzene-1-sulfinic acid, accelerating the discovery process by predicting binding affinities and metabolic stability with high accuracy.
The environmental impact of producing and utilizing 2,5-dimethylbenzene-1-sulfinic acid has also been a focal point of research. Efforts to minimize hazardous byproducts and optimize reaction conditions align with global initiatives to promote sustainable chemical manufacturing. For example, catalytic processes that reduce reliance on harsh reagents have been developed, thereby lowering the ecological footprint associated with its synthesis. Such developments not only enhance regulatory compliance but also contribute to cost-effective production strategies.
Looking ahead, the future applications of 2,5-dimethylbenzene-1-sulfinic acid are expected to expand into emerging fields such as nanomedicine and regenerative biology. Its role as a building block for complex molecules ensures its continued relevance in addressing unmet medical needs. As scientific understanding evolves, new methodologies for modifying its structure will likely emerge, unlocking even greater potential for therapeutic innovation.
In conclusion,2,5-dimethylbenzene-1-sulfinic acid (CAS No. 45867-06-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and versatility make it indispensable in pharmaceutical research and industrial chemistry. As advancements continue to refine synthetic approaches and expand its utility,2,5-dimethylbenzene-1-sulfinic acid is poised to remain at the forefront of chemical innovation.
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